molecular formula C13H9N B15070835 1,2-Dihydroacenaphthylene-5-carbonitrile

1,2-Dihydroacenaphthylene-5-carbonitrile

Cat. No.: B15070835
M. Wt: 179.22 g/mol
InChI Key: SAMBTDSIZXPXBA-UHFFFAOYSA-N
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Description

1,2-Dihydroacenaphthylene-5-carbonitrile is a polycyclic aromatic compound derived from acenaphthene, featuring partial saturation (dihydro structure) and a nitrile (-CN) substituent at the 5-position. The compound’s core structure consists of a fused bicyclic system, with two hydrogen atoms saturating one of the rings. The nitrile group introduces electron-withdrawing properties, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula

C13H9N

Molecular Weight

179.22 g/mol

IUPAC Name

1,2-dihydroacenaphthylene-5-carbonitrile

InChI

InChI=1S/C13H9N/c14-8-11-7-6-10-5-4-9-2-1-3-12(11)13(9)10/h1-3,6-7H,4-5H2

InChI Key

SAMBTDSIZXPXBA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydroacenaphthylene-5-carbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of 5-bromoacenaphthylene-1,2-dione with sodium cyanide . The reaction conditions typically include the use of a suitable solvent and controlled temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The key to industrial production lies in optimizing reaction conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydroacenaphthylene-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: It can undergo substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

1,2-Dihydroacenaphthylene-5-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it useful in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Dihydroacenaphthylene-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as a precursor to compounds that exhibit electrochemiluminescence or chemiluminescence properties . These properties are valuable in applications such as sensing, imaging, and light-emitting devices.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,2-Dihydroacenaphthylene-5-carbonitrile with three structurally related derivatives, focusing on molecular properties, functional groups, and inferred applications.

Data Table: Key Properties of this compound and Analogs

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Functional Groups Key Inferred Properties
This compound* N/A C₁₃H₉N 179.0 (calculated) Nitrile (-CN) High polarity, moderate solubility in polar solvents, potential for nucleophilic addition
5-Aminoacenaphthene 58306-99-3 C₁₂H₁₁N 169.227 Amine (-NH₂) Basic, soluble in acidic media, used in dye intermediates
1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile 109179-38-6 C₁₃H₅NO₂ 207.18 Nitrile (-CN), Two ketones (-C=O) High rigidity, low solubility in non-polar solvents, applications in materials science
Methyl 1,2-dihydroacenaphthylene-5-carboxylate 92253-98-0 C₁₄H₁₂O₂ 212.244 Ester (-COOCH₃) Moderate polarity, lipophilic, precursor for polymer synthesis

*Theoretical data for this compound are derived from structural analogs.

Functional Group Analysis

  • Nitrile (-CN) : Present in both this compound and the dioxo derivative . This group confers strong electron-withdrawing effects, enhancing electrophilic reactivity. The absence of dioxo groups in the target compound likely reduces steric hindrance and increases solubility compared to the dioxo analog.
  • Amine (-NH₂): Found in 5-Aminoacenaphthene , this electron-donating group increases basicity and solubility in acidic conditions. The amino derivative is less polar than nitrile-containing analogs.
  • Ester (-COOCH₃) : In Methyl 1,2-dihydroacenaphthylene-5-carboxylate , the ester group balances lipophilicity and polarity, making it suitable for organic synthesis and polymer applications.

Physicochemical Properties

  • Molecular Weight : The target compound (179.0 g/mol) is lighter than the dioxo-nitrile (207.18 g/mol) and ester (212.24 g/mol) derivatives, suggesting lower melting/boiling points.
  • Solubility: The nitrile group in the target compound enhances solubility in polar aprotic solvents (e.g., acetonitrile) compared to the amino and ester analogs. The dioxo-nitrile derivative’s higher polarity likely limits its solubility in non-polar media .

Biological Activity

1,2-Dihydroacenaphthylene-5-carbonitrile (TPA-ace-CN) is a polycyclic aromatic compound noted for its unique structure that incorporates a carbonitrile functional group attached to the acenaphthylene framework. Its molecular formula is C13H9N, with a molecular weight of approximately 195.22 g/mol. This compound has garnered attention due to its potential biological activity and applications in organic synthesis and materials science.

Interaction Studies

Research indicates that this compound may interact with various biological systems, particularly enzymes and receptors. Preliminary studies suggest that compounds with similar structures can exhibit significant biological activities, including:

  • Antioxidant properties : Compounds like TPA-ace-CN may scavenge free radicals, potentially protecting cells from oxidative stress.
  • Antimicrobial activity : Similar aromatic compounds have shown efficacy against various microbial strains, indicating potential for TPA-ace-CN in antimicrobial applications.
  • Luminescent properties : The compound's electronic characteristics allow for applications in electrochemiluminescence (ECL), which could be leveraged for biosensing technologies.

Case Studies and Research Findings

Comparative Analysis of Related Compounds

The following table summarizes structural features and biological activities of compounds related to this compound:

Compound NameStructure TypeUnique FeaturesPotential Biological Activity
Acenaphthene Polycyclic Aromatic HydrocarbonBasic framework without functional groupsLimited biological activity
1,4-Diaminoanthraquinone DiquinoneContains amino groups; used in dye synthesisAntimicrobial properties
9-Cyanoanthracene Cyano-substituted AnthraceneExhibits strong fluorescencePotential antioxidant activity
1,2-Dihydroacenaphthylene-5-carboxylic acid Carboxylic AcidContains a carboxylic acid groupVaries; requires further research
This compound DicarbonitrileUnique combination of aromaticity and nitrileAntioxidant, antimicrobial potential (needs study)

Conclusion and Future Directions

The biological activity of this compound presents a promising area for further research. Its unique structural features suggest potential applications in drug development and materials science. Future studies should aim to:

  • Elucidate the specific mechanisms by which TPA-ace-CN interacts with biological systems.
  • Conduct detailed investigations into its antioxidant and antimicrobial properties.
  • Explore its applications in electrochemical devices and biosensors.

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